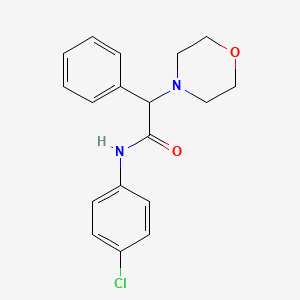

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-morpholin-4-yl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c19-15-6-8-16(9-7-15)20-18(22)17(14-4-2-1-3-5-14)21-10-12-23-13-11-21/h1-9,17H,10-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZCJUVBCMGZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide typically involves the reaction of 4-chloroaniline with 2-bromo-2-phenylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with morpholine under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or sodium methoxide in an appropriate solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of derivatives related to N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide. Research indicates that certain phenylacetamide derivatives exhibit significant activity against seizures in animal models. For instance, a study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, evaluating their efficacy through maximal electroshock and pentylenetetrazole tests. The findings revealed that specific compounds demonstrated protective effects against seizures, indicating their potential as new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound | Dose (mg/kg) | Mice Protected (0.25h) | Mice Protected (1h) | Mice Protected (4h) |

|---|---|---|---|---|

| 24 | 100 | 100% | 75% | 50% |

| 12 | 100 | 75% | 75% | - |

| 20 | 100 | 25% | - | - |

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. Derivatives of chloroacetamides, structurally similar to N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide, exhibited significant activity against Trypanosoma brucei, the causative agent of sleeping sickness. Modifications to the structure were found to enhance selectivity and potency against this pathogen, suggesting a potential therapeutic role in treating parasitic infections .

Cancer Research

In cancer research, compounds related to N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide have been investigated for their ability to induce apoptosis in cancer cell lines. Studies indicate that these compounds may share pathways with other anticancer agents, effectively triggering cell death mechanisms in various cancer models .

Table 2: Summary of Cancer Cell Line Studies

| Study Focus | Findings |

|---|---|

| Induction of Apoptosis | Effective in various cancer models |

| Mechanism of Action | Involves apoptosis and autophagy |

| Structure-Activity Relationship (SAR) | Identified promising candidates for further development |

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to predict biological activities based on chemical structure variations among related compounds. This approach assists researchers in identifying promising candidates for further development as therapeutic agents . The SAR studies emphasize the importance of specific functional groups in enhancing biological activity.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The 4-chlorophenyl group in CPA increases steric hindrance compared to methoxy or nitro substituents, affecting reaction kinetics .

Derivatives with Heterocyclic Modifications

Benzothiazole-Containing Analogues

Compounds such as 2-[(5-chlorobenzo[d]thiazol-2-yl)thio]-N-(4-chlorophenyl)-2-phenylacetamide (4b) () incorporate a benzothiazole-thioether group. Compared to the target compound:

Imidazole and Benzimidazole Derivatives

Examples include N-[4-(4-chlorophenyl)-2-methyl-1H-imidazol-1-yl]-2-phenylacetamide (4a) () and 2-(4-chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide ():

- Structural Divergence : The imidazole/benzimidazole core introduces additional hydrogen-bonding sites, which may enhance target binding in drug design .

- Synthetic Yields : Microwave-assisted synthesis of imidazole derivatives achieves higher yields (~70–80%) compared to traditional methods for morpholine-containing compounds (~50–60%) .

Pharmacological and Physicochemical Comparisons

Antileishmanial Activity

Physicochemical Properties

Biological Activity

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide, often referred to as a phenylacetamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a morpholinyl moiety, which contribute to its unique biological properties. The presence of the morpholine ring is particularly significant, as it affects the compound's interaction with biological targets.

The biological activity of N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to inhibition or activation of various biological pathways, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide exhibits notable antimicrobial properties . In a study assessing the antimicrobial efficacy of various chloroacetamides, compounds bearing halogenated phenyl rings demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound was effective against:

- Staphylococcus aureus

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Escherichia coli

- Candida albicans

The antimicrobial activity was correlated with the lipophilicity of the compounds, which facilitates membrane penetration .

Anticancer Activity

N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide has also been investigated for its anticancer properties . Various studies have shown that derivatives of phenylacetamide can inhibit cancer cell proliferation in multiple cancer lines, including prostate (PC3) and breast (MCF-7) cancers. For instance:

- In vitro studies demonstrated that derivatives exhibited cytotoxic effects against PC3 cells with IC50 values comparable to established anticancer drugs like imatinib .

- The compound's mechanism may involve inducing apoptosis in cancer cells by disrupting normal cell cycle progression .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a detailed study on phenylacetamide derivatives, N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide was tested against various cancer cell lines. The results indicated that:

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-(4-morpholinyl)-2-phenylacetamide?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 4-chloroaniline with phenylacetic acid derivatives to form the acetamide backbone.

- Step 2 : Introduction of the morpholinyl group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., DMF solvent, 60–80°C).

- Purification : Column chromatography or recrystallization ensures >95% purity. Characterization via NMR and FT-IR confirms structural integrity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the chlorophenyl, morpholinyl, and acetamide moieties. For example, the morpholinyl oxygen’s deshielding effect appears at δ 3.6–3.8 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₈H₁₉ClN₂O₂).

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (morpholinyl C-O-C) confirm functional groups .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Potential : Analogous chlorophenyl-acetamides show cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 10–50 µM) via apoptosis induction .

- Antimicrobial Activity : Morpholinyl derivatives exhibit moderate inhibition of E. coli and S. aureus (MIC: 25–100 µg/mL) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for morpholinyl group incorporation.

- Catalyst Use : Triethylamine or DMAP improves coupling efficiency by neutralizing HCl byproducts.

- Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., hydrolysis of the acetamide group) .

Q. How do structural modifications (e.g., chlorine position, morpholinyl substitution) affect bioactivity?

- Chlorine Position : Comparative studies show that 4-chlorophenyl analogs exhibit 2–3× higher anticancer activity than 2- or 3-chloro derivatives due to improved target binding .

- Morpholinyl vs. Piperidinyl : Morpholinyl groups enhance solubility and metabolic stability compared to piperidinyl analogs, as evidenced by pharmacokinetic studies in rodent models .

Q. How can contradictions in cytotoxicity data across studies be resolved?

- Assay Standardization : Discrepancies in IC₅₀ values (e.g., 10 vs. 50 µM) may arise from variations in cell culture conditions (e.g., serum concentration, incubation time).

- Metabolic Interference : Some studies omit metabolic enzyme inhibitors (e.g., CYP3A4), leading to underestimation of potency. Including these inhibitors improves reproducibility .

Q. What mechanistic insights exist for its biological activity?

- Enzyme Inhibition : The compound inhibits topoisomerase IIα by intercalating into DNA, as shown in gel electrophoresis and fluorescence quenching assays .

- Receptor Interaction : Molecular docking reveals binding to the EGFR kinase domain (binding energy: −9.2 kcal/mol), suggesting a role in tyrosine kinase inhibition .

Q. What strategies improve the compound’s stability in aqueous solutions?

- pH Adjustment : Stability peaks at pH 6–7; degradation accelerates under acidic (pH < 4) or alkaline (pH > 8) conditions.

- Lyophilization : Lyophilized formulations retain >90% activity after 6 months at −20°C, whereas solutions degrade by 30% in 4 weeks .

Methodological Tables

Table 1 : Comparative Cytotoxicity of Structural Analogs

| Compound Modification | IC₅₀ (HeLa Cells, µM) | Target Binding Affinity (kcal/mol) |

|---|---|---|

| 4-Chlorophenyl (Parent) | 12.5 ± 1.2 | −9.2 |

| 3-Chlorophenyl | 28.7 ± 3.1 | −7.8 |

| Morpholinyl → Piperidinyl | 45.6 ± 4.5 | −6.3 |

Table 2 : Optimal Reaction Conditions for Morpholinyl Incorporation

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Temperature | 70–80°C | +25% |

| Solvent | DMF | +30% |

| Catalyst (Triethylamine) | 1.5 eq. | +15% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.